O-(2-Nitrobenzyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
O-[(2-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c8-12-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 |
InChI Key |
NNAKUCHOAIBOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for O 2 Nitrobenzyl Hydroxylamine and Its Functionalized Analogues
Classical and Conventional Synthetic Routes to O-(2-Nitrobenzyl)hydroxylamine
The traditional synthesis of this compound often involves multi-step processes that utilize well-established organic reactions. These methods, while effective, may sometimes be limited by factors such as yield, reaction conditions, and the need for purification of intermediates.
Esterification and etherification reactions are fundamental to the synthesis of this compound and its precursors. A common strategy involves the reaction of a hydroxylamine (B1172632) derivative with a benzyl (B1604629) halide. For instance, a method for producing hydroxylamine derivatives involves reacting an ester of a carboxylic acid with hydroxylamine to form a hydroxamic acid salt. This salt is then reacted with a benzyl halide, such as o-nitrobenzyl chloride, to form an ester of hydroxamic acid, which can be subsequently hydrolyzed to yield the desired O-benzylhydroxylamine derivative. google.com This process can be advantageous due to the use of inexpensive raw materials and the potential to recycle by-products. google.com
Another approach is the direct etherification of alcohols. For example, the etherification of benzyl alcohols can be achieved through intermolecular dehydration, catalyzed by agents like sodium bisulfite under solvent-free conditions, to produce symmetrical and unsymmetrical ethers. researchgate.net Specifically, the preparation of bis(4-nitrobenzyl)ether has been accomplished with high yields using catalytic amounts of aluminumdodecatangstophosphate (AlPW12O40), which acts as a heterogeneous and reusable catalyst. researchgate.net
The Mitsunobu reaction is another valuable tool for forming the ether linkage. This reaction allows for the coupling of an alcohol with a hydroxylamine derivative. For example, N-Boc-1-amino-5-pentanol can be reacted with O-tert-butyl-N-(2-nitrophenylsulfonyl)hydroxylamine under Mitsunobu conditions. researchgate.net
Protecting groups are crucial in the synthesis of complex molecules like this compound to prevent unwanted side reactions. A protecting group reversibly masks a functional group to decrease its reactivity during subsequent synthetic steps. organic-chemistry.org
Common protecting groups for the hydroxylamine functionality include the tert-butoxycarbonyl (Boc) group, which is stable under basic conditions and can be removed with acid. tcichemicals.com For instance, Boc-hydroxylamine can be reacted with 2-fluoro-5-nitro-trifluoromethylbenzene to form an intermediate that, upon treatment with trifluoroacetic acid, yields the desired phenylhydroxylamine. google.com
The 2-nitrophenylsulfonyl (nosyl) group is another effective protecting group for the nitrogen of hydroxylamine, as it can be removed under mild conditions using a thiolate, providing orthogonality to other protecting groups like O-tert-butyl or O-benzyl. researchgate.net Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), are commonly used to protect the oxygen of hydroxylamines. tcichemicals.comnih.gov However, the choice of silyl group is critical, as some, like TBS, can be cleaved under acidic conditions used in other reaction steps. nih.gov The trityl (Tr) group is also used for protecting hydroxy groups due to its bulkiness and stability against various reagents. tcichemicals.com
An orthogonal protecting group strategy allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org This is particularly useful in multi-step syntheses where different parts of the molecule need to be manipulated at different stages.
Modern and Advanced Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to more efficient, selective, and sustainable methods for preparing this compound and its analogs. These modern strategies often employ catalysis and continuous flow technologies.
Catalytic hydrogenation of nitroaromatics is a primary method for synthesizing aryl hydroxylamines. researchgate.net Transition metals such as platinum, palladium, and rhodium are often used as catalysts. researchgate.netgoogle.com For instance, various substituted nitroaromatics have been successfully hydrogenated to the corresponding N-aryl hydroxylamines in high yields using supported platinum catalysts like Pt/SiO2 at room temperature under a hydrogen atmosphere. researchgate.net The selectivity of these reactions can be enhanced by the addition of small amounts of amines, like triethylamine (B128534), and dimethyl sulfoxide (B87167) (DMSO), which inhibits the further hydrogenation of the hydroxylamine to an aniline. researchgate.net
The reduction of nitro compounds can also be achieved using sodium borohydride (B1222165) catalyzed by palladium-charcoal. cdnsciencepub.com While this method typically yields amines, the isolation of the hydroxylamine intermediate is possible, especially when the nitro compound has a bulky ortho-substituent. cdnsciencepub.com In some cases, the use of a passivated catalyst, such as Raney®-nickel treated with ammonia/DMSO, has shown optimal results in the selective reduction of nitroarenes. rsc.org
Hydroxylamine hydrochloride itself can act as an efficient and environmentally friendly catalyst for certain reactions, such as the N-formylation of amines. isca.meresearchgate.net
Table 1: Catalytic Systems for Nitroarene Reduction
| Catalyst System | Substrate | Product | Yield | Reference |
| Pt/SiO2, triethylamine, DMSO, H2 | Substituted nitroaromatics | N-aryl hydroxylamines | Up to 99% | researchgate.net |
| Palladium-charcoal, NaBH4 | 2,3-dimethyl-4-(o-nitrophenylthio)-1-phenyl-3-pyrazolin-5-one | Aromatic hydroxylamine | Major product | cdnsciencepub.com |
| Raney®-nickel, ammonia/DMSO | 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole | N-arylhydroxylamine | 99.8% selectivity | rsc.org |
| Platinum carbon, H2 | o-nitroaniline | o-aminophenyl hydroxylamine | 89-93% | google.com |
Green chemistry principles focus on developing synthetic methods that are environmentally friendly and sustainable. One approach is the use of water as a solvent. For example, a green synthesis of arylamidoximes from nitriles and hydroxylamine hydrochloride has been developed using water and triethylamine at room temperature, offering good yields and an easier work-up. researchgate.net
The use of biocatalysts, such as nitroreductases, presents a highly selective and environmentally friendly route to arylhydroxylamines. A novel nitroreductase, BaNTR1, has been shown to effectively reduce nitroarenes with electron-withdrawing groups to their corresponding arylhydroxylamines. rsc.org
Additionally, the use of recyclable catalysts, such as the aforementioned AlPW12O40 for etherification, contributes to the sustainability of the process. researchgate.net The development of methods that operate at room temperature and avoid toxic solvents and catalysts are key goals in green chemistry. isca.meresearchgate.net
Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.net This technology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.
Continuous-flow technology has been successfully applied to the selective hydrogenation of nitroarenes to N-arylhydroxylamines. mdpi.com By using a micropacked bed reactor (mPBR) with a Pt/C catalyst and 4-(dimethylamino)pyridine (DMAP) as an additive, high yields and selectivity can be achieved under mild conditions. mdpi.com This method is compatible with a wide range of functional groups. mdpi.com Another flow chemistry approach for selective catalytic hydrogenation of nitroarenes employs a passivated Raney®-nickel catalyst, achieving high conversion and selectivity at room temperature. rsc.org
Flow chemistry has also been used for the synthesis of nitrosoarenes through the photochemical rearrangement of o-nitrophenylimines, a process that proceeds through a hydroxylamine intermediate. acs.org The use of continuous flow in photochemistry provides uniform irradiation and better control over the reaction compared to batch methods. acs.org
Synthesis of this compound Derivatives and Functionalized Analogues
The synthesis of derivatives based on the this compound structure is a key area of research, enabling the fine-tuning of the molecule's properties. Modifications can be systematically introduced at two primary locations: the benzyl moiety and the hydroxylamine nitrogen. These alterations are crucial for developing analogues with tailored characteristics for applications such as enzyme inhibition or as chemical probes. nih.govbrynmawr.edu General synthetic approaches often begin with commercially available or readily synthesized starting materials, such as substituted 2-nitrobenzyl alcohols or halides.
Strategies for Modifying the Benzyl Moiety in this compound Analogues
Modifications to the benzyl portion of this compound analogues primarily involve two strategies: substitution on the aromatic ring and alteration of the benzylic linker. These changes can significantly impact the molecule's steric and electronic properties.
Aromatic Ring Substitution: A common strategy for creating analogues involves introducing various substituents onto the phenyl ring. This is typically achieved by starting with an appropriately substituted 2-nitrobenzyl alcohol or halide. For instance, a general one-pot process involves the Mitsunobu reaction of a substituted benzyl alcohol with N-hydroxyphthalimide, followed by the deprotection of the phthalimide (B116566) group with hydrazine (B178648) to yield the desired O-benzylhydroxylamine derivative, which is often isolated as a hydrochloride salt. nih.gov
Research into the structure-activity relationships of O-benzylhydroxylamine derivatives as inhibitors for enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) has led to the synthesis of numerous analogues with substitutions on the aromatic ring. nih.govbrynmawr.edu While the lead compound in these studies was O-benzylhydroxylamine, the synthetic principles are directly applicable to 2-nitrobenzyl analogues. For example, adding halogen atoms, particularly at the meta position, has been shown to improve inhibitor potency. nih.gov The synthesis of analogues such as O-(2-Bromobenzyl)hydroxylamine and O-(2-Trifluoromethylbenzyl)hydroxylamine has been successfully accomplished from their corresponding benzyl alcohols. nih.gov Similarly, a patent describes the preparation of O-(2-methyl-4-nitrophenyl)hydroxylamine from 2-fluoro-5-nitrotoluene (B1294961) and hydroxylamine hydrochloride. google.com
Table 1: Examples of Benzyl-Modified O-Hydroxylamine Analogues and Their Synthesis
| Compound Name | Starting Material | Synthetic Method | Reference |
|---|---|---|---|
| O-(2-Bromobenzyl)hydroxylamine | 2-Bromobenzyl alcohol | Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis. | nih.gov |
| O-(2-Trifluoromethylbenzyl)hydroxylamine | 2-Trifluoromethylbenzyl alcohol | Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis. | nih.gov |
| O-(2-Iodobenzyl)hydroxylamine | 2-Iodobenzyl alcohol | Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis. | nih.gov |
Alteration of the Benzylic Linker: Attempts have also been made to modify the methylene (B1212753) (-CH2-) linker between the aryl ring and the hydroxylamine oxygen. However, studies on related O-benzylhydroxylamine inhibitors have shown that altering the length or flexibility of this carbon linker often results in a significant decrease in biological activity. nih.gov Efforts to rigidify the linker at the benzylic position were also reported to be unsuccessful in improving potency. nih.gov
Derivatization at the Hydroxylamine Nitrogen in this compound
The nitrogen atom of the hydroxylamine moiety is a key site for derivatization, allowing for the attachment of various functional groups through N-alkylation or N-acylation. This strategy is used to create compounds like N-hydroxysulfonamides or hydroxamic acids, which have significant applications in medicinal chemistry.
A prominent method for derivatization involves the use of O-protected N-(nitrophenylsulfonyl)hydroxylamines as versatile intermediates. researchgate.net For example, O-benzyl-N-(2-nitrophenylsulfonyl)hydroxylamine can be synthesized and subsequently used in Mitsunobu reactions to attach the protected hydroxylamine group to other molecules. The 2-nitrophenylsulfonyl (nosyl) group serves as a protecting group for the nitrogen, which can be selectively removed under mild conditions using a thiolate, orthogonal to the O-benzyl protection. researchgate.net
Another approach involves caging N-hydroxysulfonamides with a photolabile 2-nitrobenzyl group. researchgate.net This involves synthesizing a derivative where the oxygen of an N-hydroxysulfonamide is attached to the 2-nitrobenzyl group. For instance, o-NO2Bn-ON(H)SO2CF3 incorporates the 2-nitrobenzyl group attached to the oxygen of N-hydroxytrifluoromethanesulfonamide. researchgate.net These compounds are designed to release biologically active molecules upon photolysis. The synthesis of these derivatives highlights the ability to form a stable C-O-N linkage while having a functionalized nitrogen atom. researchgate.net
Furthermore, the hydroxylamine nitrogen can participate in chemoselective reactions to form amides. O-Aryl hydroxylamines can react with compounds such as α-amino acids and phenols to form amide bonds. smolecule.com This reactivity is fundamental to the synthesis of hydroxamic acid derivatives.
Table 2: Examples of N-Derivatized this compound Analogues
| Derivative Class | Synthetic Strategy | Key Intermediate/Reagent | Reference |
|---|---|---|---|
| N-Sulfonylated Hydroxylamines | Sulfonylation of the nitrogen atom, often followed by further functionalization. | O-benzyl-N-(2-nitrophenylsulfonyl)hydroxylamine | researchgate.net |
| Photocaged N-Hydroxysulfonamides | Attachment of an N-hydroxysulfonamide to a 2-nitrobenzyl group via the oxygen atom. | o-Nitrobenzyl bromide and a pre-formed N-hydroxysulfonamide. | researchgate.net |
Mechanistic Studies of O 2 Nitrobenzyl Hydroxylamine Reactivity
Photochemical Cleavage Mechanisms of O-(2-Nitrobenzyl)hydroxylamine
The photochemical journey of this compound begins with the absorption of a photon, typically in the UV range (300-400 nm). acs.org This absorption of light elevates the molecule from its electronic ground state to an excited state. acs.org The energy of a photon, for instance at a wavelength of approximately 300 nm, is sufficient to induce the homolytic cleavage of most single bonds found in organic molecules. acs.org
Following excitation, the primary photochemical event is a rapid intramolecular hydrogen atom transfer (HAT). researchgate.netacs.org A hydrogen atom from the benzylic carbon (the carbon adjacent to the oxygen of the hydroxylamine) is transferred to one of the oxygen atoms of the ortho-nitro group. researchgate.net This HAT step can occur from either the singlet or triplet excited state of the molecule and involves surmounting an energy barrier. researchgate.netoup.com This initial energy transfer and subsequent hydrogen abstraction are critical, as they lead to the formation of the first key transient intermediate. acs.orgresearchgate.net
The photoreaction of this compound proceeds through a series of well-defined transient intermediates. researchgate.net The identification of these species has been accomplished through techniques such as laser flash photolysis with UV-vis and time-resolved infrared (TRIR) detection. researchgate.netnih.gov
Aci-nitro Tautomers: The intramolecular hydrogen transfer from the benzylic position to the nitro group results in the formation of a quinonoid, aci-nitro tautomer. acs.orgresearchgate.netnih.gov This intermediate is characterized by a strong absorption at approximately 400 nm. researchgate.net The formation of this aci-nitro species is a pivotal step, branching into either a reversion to the starting material or progression towards product release. researchgate.net
Hemiacetals: The cyclic benzisoxazoline intermediate is unstable and undergoes ring-opening to form a hemiacetal intermediate. researchgate.netacs.org The decomposition of this common hemiacetal intermediate can be the rate-limiting step for the release of the protected molecule, particularly for poor leaving groups like alcohols. researchgate.netwhiterose.ac.uk Final hydrolysis of the hemiacetal yields the released hydroxylamine (B1172632) and the 2-nitrosobenzaldehyde byproduct. researchgate.netacs.org
Studies on the closely related 2-nitrobenzyl alcohol have shown that the reaction can proceed through two competing pathways depending on the solvent and pH. One path involves the classical cyclization to the benzisoxazolidine intermediate, while another involves the formation of hydrated nitroso compounds via proton transfer. nih.gov
The efficiency and speed of the photorelease process are critical parameters, quantified by kinetic analysis and quantum yield measurements. The quantum yield (Φ) represents the fraction of absorbed photons that lead to a specific photochemical event.
The decay of the transient aci-nitro intermediates has been observed to follow a biexponential rate law, which is attributed to the formation of different tautomers (E/Z isomers). researchgate.netnih.gov The rate constant for the decay of the aci-nitro intermediate is typically in the range of 10² to 10⁴ s⁻¹. acs.org For certain leaving groups, the rate of release has been found to match the rate of decay of the aci-nitro intermediate. whiterose.ac.uk
The quantum yield of photorelease is highly dependent on the nature of the leaving group, as well as substituents on the aromatic ring. researchgate.net Studies on the 4,5-dimethoxy-2-nitrobenzyl (o-nitroveratryl) group, a common analogue, demonstrate this dependence clearly. The efficiency of release correlates with the ability of the leaving group to stabilize a radical at the benzylic position, which in turn weakens the C-H bond that is broken in the initial hydrogen atom transfer step. researchgate.net
Table 1: Quantum Yields (Φ) for Photorelease of Various Leaving Groups (LG) from the o-Nitrobenzyl Core (Data adapted from a study on o-nitroveratryl derivatives to illustrate the influence of the leaving group. researchgate.net)
| Leaving Group (LG) | Quantum Yield (Φ) |
| Dodecylamine | 0.021 |
| Di(dodecyl)amine | 0.042 |
| Dodecanol | 0.013 |
| Acetic Acid | 0.076 |
| Dodecano-O-hydroxamate | 0.100 |
| Phthalimide (B116566) | 0.140 |
| Dodecanesulfonamide | 0.210 |
This interactive table showcases how the quantum yield changes with different types of leaving groups.
For the parent compound, 2-nitrobenzyl alcohol, the quantum yield for the formation of 2-nitrosobenzaldehyde is approximately 60%. nih.gov However, for many caged compounds, quantum yields are often significantly lower. wiley-vch.de
The photochemical behavior of o-nitrobenzyl derivatives is profoundly influenced by the reaction medium, specifically the solvent and pH. researchgate.netnih.gov These factors can alter reaction rates, quantum yields, and even the dominant mechanistic pathway. researchgate.netnih.gov
Effect of pH: The pH of the solution has a marked effect on the reaction kinetics. researchgate.net The rate of cleavage is highly dependent on pH because the crucial cyclization step proceeds through the protonated form of the aci-nitro intermediate. whiterose.ac.uk As the pH increases, the concentration of the deprotonated aci-nitro anion, which does not efficiently cyclize, increases, leading to a rapid decrease in the rate of product release. researchgate.netwhiterose.ac.uk The pH-rate profile for the decay of related aci-nitro tautomers shows distinct regions where the reaction mechanism changes, for example, with hydronium ions or water acting as the primary proton source at different pH ranges. researchgate.net
Effect of Solvent: The choice of solvent also dictates the reaction pathway. In aqueous solutions between pH 3 and 8, the classical mechanism involving cyclization to a benzisoxazolidine intermediate is predominant for compounds like 2-nitrobenzyl alcohol. nih.gov In contrast, in aprotic solvents, as well as in strongly acidic or basic aqueous solutions, a different pathway involving the formation of hydrated nitroso compounds through proton transfer becomes more significant. nih.gov Furthermore, some studies on related N-hydroxysulfonamides have shown that for certain structures, the solvent ratio, pH, and presence of oxygen did not significantly affect the photodecomposition mechanism or the rate of O-N bond cleavage, indicating that these effects can be substrate-specific. researchgate.net
Thermal and Chemical Reactivity of this compound
Beyond its rich photochemistry, this compound possesses distinct thermal and chemical reactivity, primarily centered on the nucleophilic and electrophilic nature of the hydroxylamine functional group.
The hydroxylamine moiety (-ONH₂) is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atom. researchgate.net This dual reactivity allows this compound to participate in a variety of chemical transformations.
Nucleophilic Reactivity: The nitrogen atom of the hydroxylamine group acts as a potent nucleophile. A characteristic reaction is its condensation with aldehydes and ketones to form oximes. This reaction is a cornerstone in the derivatization of carbonyl compounds. smolecule.com The hydroxylamine can also participate in nucleophilic substitution reactions. smolecule.com Because of its ability to react with carbonyls, it can be employed as a scavenger to remove residual aldehydes and ketones from reaction mixtures or biological samples. smolecule.com
Electrophilic Reactivity: While the hydroxylamine itself is a nucleophile, it can be converted into an electrophilic aminating agent. O-acyl or O-sulfonyl derivatives of hydroxylamines are effective reagents for transferring an amino group (-NH₂) to nucleophiles. wiley-vch.deresearchgate.net In these reactions, the group attached to the oxygen (e.g., p-nitrobenzoyl) acts as a good leaving group, rendering the nitrogen atom electrophilic. acs.org Carbon nucleophiles, such as those from Grignard reagents or organozinc compounds, can then attack this electrophilic nitrogen to form a new carbon-nitrogen bond. wiley-vch.de For instance, O-(p-nitrobenzoyl)hydroxylamine has been shown to be a superior reagent for the N-amination of 2-oxazolidinones when paired with sodium hydride. acs.org This highlights the potential of this compound to act as a precursor to electrophilic aminating species.
N-O Bond Cleavage Pathways of this compound Derivatives
The cleavage of the nitrogen-oxygen (N-O) bond in derivatives of this compound is a key aspect of their reactivity, enabling their use as photolabile protecting groups and precursors in various chemical transformations. The pathways for this cleavage are influenced by factors such as the molecular structure, solvent, and the presence of external stimuli like light or catalysts. researchgate.netmdpi.com The N-O sigma bond is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com
Photochemical N-O Bond Cleavage:
The most extensively studied cleavage pathway for this compound derivatives is photochemical. researchgate.netchemrxiv.org The o-nitrobenzyl group is a well-established photolabile protecting group that can be removed upon UV irradiation. researchgate.net The generally accepted mechanism for the photolysis of o-nitrobenzyl compounds is an intramolecular hydrogen abstraction known as a Norrish type II reaction. chemrxiv.org
The process is initiated by the photoexcitation of the o-nitrobenzyl moiety. This leads to the formation of a triplet-state biradical intermediate. chemrxiv.org A subsequent intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the nitro group, producing an aci-nitro intermediate. chemrxiv.orgresearchgate.net This intermediate is unstable and undergoes further reactions. For many O-(2-nitrobenzyl) protected compounds, this leads to C-O bond cleavage to release the protected substrate and o-nitrosobenzaldehyde. researchgate.netresearchgate.net
However, in certain this compound derivatives, N-O bond cleavage occurs as a competing or primary pathway. For instance, studies on o-nitrobenzyl biaryl oxime ethers have shown that photoirradiation leads to N-O bond homolysis from the aci-nitro intermediate. chemrxiv.org This generates an iminyl radical and an o-nitrobenzaldehyde radical, which can then participate in subsequent reactions, such as intramolecular cyclization to form phenanthridines. chemrxiv.org
The selectivity between N-O and C-O bond cleavage can be influenced by the nature of the substituent on the hydroxylamine nitrogen. Research on photocaged N-hydroxysulfonamides incorporating the o-nitrobenzyl group revealed that the photodecomposition pathway is highly dependent on the sulfonyl group. researchgate.net For example, photolysis of o-NO2Bn-ON(H)SO2CF3 resulted in competing O-N bond cleavage to release CF3SO2NH2 as the major pathway, while the corresponding -SO2CH3 analogs resulted exclusively in O-N bond cleavage. researchgate.net This highlights that the electronic properties of the substituent attached to the hydroxylamine nitrogen play a crucial role in directing the cleavage pathway.
Furthermore, the formation of an electron donor-acceptor (EDA) complex can facilitate photochemical N-O bond cleavage. Studies have demonstrated that an EDA complex can form between O-2-nitrobenzyl hydroxamates and amines. nih.gov This complex assists the photochemical conversion to amides via N-O bond cleavage, bypassing the need for a catalyst. nih.govresearchgate.net
Table 1: Photochemical N-O Bond Cleavage in this compound Derivatives
| Derivative | Conditions | Major Products | Pathway | Citation(s) |
|---|---|---|---|---|
| o-Nitrobenzyl biaryl oxime ethers | 405 nm LED, DMSO | Phenanthridine derivatives | N-O homolysis, radical cyclization | chemrxiv.org |
| o-NO₂Bn-ON(H)SO₂CF₃ | UV irradiation, CH₃CN/phosphate buffer | CF₃SO₂NH₂ | Photoinduced O-N bond cleavage (major pathway) | researchgate.net |
| o-NO₂Bn-ON(H)SO₂CH₃ | UV irradiation, CH₃CN/phosphate buffer | CH₃SO₂NH₂ | Photoinduced O-N bond cleavage (exclusive pathway) | researchgate.net |
| O-2-Nitrobenzyl hydroxamates | 370 nm irradiation, amine present | Primary and secondary amides | EDA complex-assisted N-O cleavage | nih.gov |
Transition Metal-Catalyzed N-O Bond Cleavage:
In addition to photochemical methods, N-O bonds in hydroxylamine derivatives can be cleaved using transition metal catalysts. While specific studies focusing solely on this compound are less common, the broader class of O-acyl and O-sulfonyl hydroxylamines undergoes efficient N-O bond cleavage in the presence of copper, rhodium, palladium, and nickel catalysts. mdpi.comnih.govthieme-connect.de These reactions often proceed through the formation of a metallonitrene intermediate resulting from the cleavage of the N-O bond. nih.gov For example, rhodium catalysts have been shown to react with O-(sulfonyl)hydroxylamines to generate rhodium nitrenes, which can then participate in C-H amination reactions. nih.gov Similarly, copper-catalyzed reactions of O-acyl hydroxylamines with organozinc reagents proceed via N-O bond cleavage to form new C-N bonds. thieme-connect.de These precedents suggest that transition metal catalysis represents a viable, though less explored, pathway for the N-O bond cleavage of this compound derivatives.
Redox Chemistry Involving this compound
The redox chemistry of this compound is intrinsically linked to the nitro group, a versatile functional group capable of undergoing various reduction and oxidation reactions.
The photochemical cleavage of the o-nitrobenzyl group is itself an intramolecular redox process. researchgate.net Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position, which constitutes a reduction of the nitro group (to the aci-nitro form) and an oxidation of the benzylic carbon. chemrxiv.orgresearchgate.net The final byproduct of this photolytic cleavage is typically an o-nitroso species, such as o-nitrosobenzaldehyde, representing a two-electron reduction of the parent nitro group. researchgate.netwiley-vch.de
Derivatives of this compound can be designed as redox-triggered pro-drugs or releasing systems. The nitro group can be selectively reduced by chemical or enzymatic reducing agents. This reduction can initiate a cascade of reactions, leading to bond cleavage and the release of a desired molecule. For example, para-substituted O-benzyl sulfohydroxamic acids containing a nitro group have been developed as redox-triggered nitroxyl (B88944) (HNO) donors. nih.gov Upon chemical reduction of the nitro group to an amine or hydroxylamine, a 1,6-elimination reaction is triggered, leading to the release of the O-benzyl moiety and subsequent decomposition to generate HNO. nih.gov While this specific example uses a para-nitrobenzyl group, the principle is directly applicable to ortho-nitrobenzyl systems.
The redox potential of the system and the nature of the products can be finely tuned by substituents on the aromatic ring. The reduction of nitroaromatic compounds often proceeds through a nitroso intermediate. acs.org Mechanistic studies on the iron-catalyzed reduction of nitroarenes have confirmed the presence of these nitroso species, which can be trapped or undergo further reduction to anilines. acs.org This stepwise reduction pathway offers multiple points for triggering chemical transformations.
The generation of nitroxyl (HNO), a molecule with significant biological and pharmacological interest, is a key application of the redox chemistry of hydroxylamine derivatives. nih.govresearchgate.net While many HNO donors operate through decomposition at neutral pH, redox-triggered donors offer greater control over the timing and location of HNO release. nih.govacs.org The reduction of an this compound derivative can be designed to unmask a labile functional group, which then decomposes to release HNO.
Applications of O 2 Nitrobenzyl Hydroxylamine in Advanced Organic Synthesis and Chemical Biology Tools
O-(2-Nitrobenzyl)hydroxylamine as a Photoremovable Protecting Group
The 2-nitrobenzyl group is one of the most extensively used photolabile protecting groups, capable of masking a wide variety of functional groups, including carboxylic acids, amines, phosphates, and thiols. nih.govscholasticahq.com Its removal is typically initiated by UV light, commonly at wavelengths around 365 nm. researchgate.netresearchgate.net The deprotection mechanism for 2-nitrobenzyl ethers follows a Norrish Type II reaction pathway. researchgate.netwikipedia.org Upon photoexcitation, an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct. wikipedia.org The primary advantage of using light as a deprotecting agent is the ability to initiate a reaction at a specific time and location without adding chemical reagents, a process often described as "traceless." nih.govwikipedia.org
The design of this compound as a protecting group capitalizes on the foundational principles of ortho-nitrobenzyl chemistry. It is particularly useful for the protection of hydroxylamine (B1172632) functionalities, which are important in the synthesis of complex and sensitive molecules like hydroxamic acids. core.ac.uk The implementation involves attaching the O-(2-nitrobenzyl) group to a hydroxylamine, rendering it stable to a variety of reaction conditions under which other protecting groups might be labile. The key feature is that the protecting group can be cleanly removed by irradiation with UV light, regenerating the free hydroxylamine for subsequent reactions. core.ac.uk This method provides a mild and efficient cleavage that avoids the harsh chemical conditions required for many traditional protecting groups. researchgate.net
| Protected Functional Group | Typical Deprotection Condition | Key Byproduct | Primary Advantage |
|---|---|---|---|
| Hydroxylamine | UV Light (e.g., 365 nm) researchgate.net | 2-Nitrosobenzaldehyde wikipedia.org | High spatiotemporal control nih.gov |
| Carboxylic Acids | UV Light (e.g., 365 nm) scholasticahq.com | 2-Nitrosobenzaldehyde wikipedia.org | No chemical reagents needed for cleavage researchgate.net |
| Phosphates | UV Light (e.g., 365 nm) nih.gov | 2-Nitrosobenzaldehyde wikipedia.org | Mild and efficient removal researchgate.net |
| Amines | UV Light (e.g., 365 nm) nih.gov | 2-Nitrosobenzaldehyde wikipedia.org | Orthogonality to many chemical protecting groups core.ac.uk |
Orthogonal protecting group strategies are critical in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. bham.ac.uk The O-(2-nitrobenzyl) group is highly valuable in this context because its photolytic cleavage is orthogonal to the conditions used to remove many other common protecting groups, such as acid-labile (e.g., Boc, Trityl) or base-labile (e.g., Fmoc) groups. core.ac.ukresearchgate.net
A key example of this orthogonality is demonstrated in oligosaccharide synthesis, where different photolabile groups with distinct cleavage properties can be used. For instance, the nitroveratryl (NV) group can be photolyzed with priority over an ortho-nitrobenzyl carbonate (oNBC) group, allowing for sequential deprotection using light. semanticscholar.org Similarly, a methyl-6-nitroveratryl-based protecting group for hydroxylamine has been shown to be stable under various conditions and orthogonal to conventional protecting groups, highlighting the potential for complex molecular construction. core.ac.uk This enables chemists to perform site-specific modifications on complex molecules by choosing the order in which different functional groups are unmasked. bham.ac.uk
| Protecting Group 1 | Deprotection 1 | Protecting Group 2 (Orthogonal) | Deprotection 2 | Application Area |
|---|---|---|---|---|
| Fmoc (for amines) | Base (e.g., Piperidine) | O-(2-Nitrobenzyl) | UV Light core.ac.uk | Peptide/Complex Molecule Synthesis |
| Boc (for amines) | Acid (e.g., TFA) | O-(2-Nitrobenzyl) | UV Light core.ac.uk | Peptide/Complex Molecule Synthesis |
| Nitroveratryl (NV) | UV Light (higher priority cleavage) semanticscholar.org | ortho-Nitrobenzyl carbonate (oNBC) | UV Light (lower priority cleavage) semanticscholar.org | Oligosaccharide Synthesis |
This compound in Light-Controlled Release Systems
The ability to cleave the O-(2-nitrobenzyl) group with light makes it an ideal component for constructing light-controlled release systems. rsc.orgnih.gov These systems are designed to release a specific molecule, such as a drug or a signaling molecule, at a precise time and location upon light irradiation. This approach has found broad applications in materials science and biomedicine. nih.govresearchgate.net
Photocleavable linkers are crucial components of light-responsive systems. nih.gov Linkers based on the O-(2-nitrobenzyl) framework are synthesized to connect an active molecule to a substrate, polymer, or nanoparticle. researchgate.net The synthesis often involves modifying the benzylic position of the 2-nitrobenzyl structure to attach the molecule of interest. nih.gov For example, this compound can serve as a precursor or a foundational structure for creating linkers that release molecules through an oxime linkage. The synthesis strategies are well-developed, allowing for the creation of linkers with various functional groups to conjugate a wide range of biomolecules and materials. nih.govresearchgate.net Researchers have also developed hydrophilic o-nitrobenzyl photocleavable linkers to improve their utility in biological systems. researchgate.net
The precise control afforded by light makes O-(2-nitrobenzyl)-based systems powerful tools in research. They have been used to create light-responsive liposomes that release their cargo for applications like MRI contrast enhancement. researchgate.net In materials science, these linkers have been incorporated into hydrogels and mesoporous silica nanoparticles to control the release of encapsulated molecules. researchgate.net A significant application is the "caging" of biologically active molecules. By attaching a photolabile group, the molecule is rendered inactive until light is applied. This allows researchers to study dynamic biological processes by activating a specific protein or signaling molecule within a single cell or a specific region of tissue with high precision. nih.gov
| System | Released Molecule/Effect | Trigger | Application |
|---|---|---|---|
| Liposomes | Gadolinium complex / Cargo researchgate.net | 365 nm UV light researchgate.net | MRI contrast enhancement and cargo delivery researchgate.net |
| Nucleic Acids | Uncaging of modified DNA/RNA nih.gov | UV Light nih.gov | Control of transcription and gene expression nih.gov |
| Microcapsules | Encapsulated drugs nih.gov | UV Light nih.gov | Controlled drug release nih.gov |
| Surface-modified nanoparticles | Nanoparticle assembly | UV Light | Light-triggered material assembly |
This compound in Bioconjugation and Chemical Biology Research
In chemical biology, O-(2-nitrobenzyl) derivatives are used to create sophisticated tools for probing and manipulating biological systems. researchgate.netnih.gov Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, can be controlled with light using these photoreactive groups. nih.govresearchgate.net
O-(2-Nitrobenzyl) alcohol (o-NBA) has been systematically analyzed for its reactivity and integrated into novel reagents for applications like chemical crosslinking-mass spectrometry to study protein structures. rsc.orgbiorxiv.org A recently developed "photoclick" reaction, termed PANAC (primary amines and o-nitrobenzyl alcohols cyclization), enables the rapid and modular functionalization of small molecules and native biomolecules. nih.gov This method uses primary amines as a click handle and allows for lysine-specific modifications on unprotected peptides and native proteins, even in living systems. nih.gov The reaction is highly efficient and chemoselective, proceeding under mild conditions after a brief activation with 365 nm light. nih.gov This provides a powerful platform for bioconjugation, medicinal chemistry, and probing biological functions with temporal and spatial control. nih.gov
Site-Specific Modification of Biomolecules via this compound Derivatives
The light-mediated reactivity of o-nitrobenzyl derivatives has been harnessed for the site-specific modification of biomolecules, particularly proteins. This approach offers a powerful alternative to traditional chemical modification techniques, which often lack specificity and require harsh reaction conditions.
Derivatives of o-nitrobenzyl alcohol (oNBA) have been developed as photoactivatable crosslinkers with a unique specificity for lysine residues. nih.govnih.gov Upon UV irradiation, the oNBA moiety dehydrates to form an o-nitroso benzaldehyde intermediate. This intermediate is reactive towards the primary amine of lysine sidechains, enabling the formation of a covalent linkage. nih.gov This photochemical strategy allows for precise control over protein labeling and crosslinking, which is invaluable for studying protein-protein interactions and for applications in structural proteomics. nih.govnih.govbiorxiv.org
Researchers have synthesized and systematically analyzed various oNBA functional groups to optimize their labeling efficiency. For instance, an amide-substituted probe was identified to label proteins with high efficiency. nih.govbiorxiv.org This optimized oNBA moiety has been incorporated into both homo-bifunctional and hetero-bifunctional crosslinkers, resulting in high yields of crosslinked protein products. nih.govnih.govbiorxiv.org The development of a high-power 365 nm irradiation device has further improved the efficiency of oNBA photolysis, enabling high labeling yields with short irradiation times. nih.govbiorxiv.org
The "light-induced primary amines and o-nitrobenzyl alcohols cyclization" (PANAC) reaction has emerged as a robust photoclick reaction for the modular functionalization of small molecules and native biomolecules. nih.gov This strategy utilizes primary amines as a direct click handle for reaction with o-nitrobenzyl alcohol derivatives, offering temporal control, good biocompatibility, and excellent efficiency under mild conditions. nih.gov This method has been successfully applied to the lysine-specific modification of unprotected peptides and native proteins in vitro. nih.gov
The versatility of this photochemical approach is highlighted in the following table, which summarizes key research findings on the site-specific modification of biomolecules using o-nitrobenzyl derivatives.
| Application | Biomolecule Target | Key Findings |
| Chemical Crosslinking-Mass Spectrometry | Proteins (specifically lysine residues) | oNBA-based crosslinkers offer a viable alternative to traditional photoactivatable crosslinkers with high labeling yields and efficient protein crosslinking. nih.govnih.govbiorxiv.org |
| Modular Functionalization | Peptides and native proteins | The PANAC photoclick reaction allows for rapid and modular functionalization of biomolecules through lysine-specific modifications. nih.gov |
| Bioconjugation | Peptidoglycan derivatives | Methyl N,O-hydroxylamine linkers incorporated onto muramyl dipeptide (MDP) were amenable to N-hydroxylsuccinimide (NHS) chemistry for bioconjugation to fluorophores. scispace.comnih.gov |
Development of Photoactivatable Probes and Research Tools Based on this compound
The photolabile nature of the o-nitrobenzyl group makes it an ideal component for the design of photoactivatable probes and "caged" compounds. These tools allow researchers to release biologically active molecules or activate a signal in a spatially and temporally controlled manner using light.
o-Nitrobenzyl derivatives are widely used as photoremovable protecting groups for a variety of functional groups in biologically relevant molecules. researchgate.net By "caging" a molecule with an o-nitrobenzyl group, its biological activity is temporarily masked. Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule at a specific time and location. thermofisher.com This technique is particularly useful for studying dynamic biological processes. researchgate.net
The design of these probes can be tailored to specific applications. For example, introducing different substituents on the benzylic position of o-nitrobenzyl caging groups can generate a fluorescent signal upon irradiation. researchgate.net This fluorescence originates from the formation of a nitrosoketone by-product, which can tautomerize to a fluorescent π-conjugated α-hydroxystilbene derivative. researchgate.net This allows for the direct monitoring of the uncaging event. researchgate.net Pro-fluorescent, ethynylthiophene-based o-nitrobenzyl photolabile protecting groups have been developed that absorb visible light and enable real-time visualization of the release of molecules like hydroxamic acid through a fluorescent nitrosoketone by-product. researchgate.net
The properties of different photolabile protecting groups based on the nitrobenzyl scaffold have been systematically studied to optimize their performance. Key properties include water solubility, uncaging rates, photolysis quantum yields, and the biological inertness of the photolytic by-products. thermofisher.com
The following table details some of the key photoactivatable probes and research tools developed using the o-nitrobenzyl scaffold.
| Probe/Tool Type | Caged Molecule/Functionality | Key Features and Applications |
| Caged Compounds | Biologically active molecules | Spatiotemporal control over the release of active molecules to study dynamic biological processes. researchgate.net |
| Fluorescent Probes | Aromatic amines | Photoactivation via an intramolecular photo-redox reaction releases a fluorescent amine, allowing for the visualization of the uncaging event. researchgate.net |
| Pro-fluorescent Protecting Groups | Hydroxamic acids | Ethynylthiophene-based o-nitrobenzyl groups absorb visible light and produce a fluorescent by-product upon cleavage, enabling real-time monitoring of release. researchgate.net |
| Photoreactive Crosslinkers | Proteins | Used in structural proteomics to study protein-protein interactions with temporal control. nih.govnih.gov |
This compound in Polymer Chemistry and Material Science
The application of o-nitrobenzyl (o-NB) derivatives extends significantly into polymer chemistry and material science, where their photosensitivity is exploited to create dynamic and functional materials. nih.govresearchgate.net The incorporation of these photolabile moieties allows for the light-induced alteration of polymer properties, enabling applications ranging from photoresists to photoresponsive hydrogels. nih.govresearchgate.net
Photoinitiation and Polymer Functionalization Utilizing this compound
The o-nitrobenzyl group has been utilized in both photoinitiation processes and for the functionalization of polymers, providing a powerful tool for creating well-defined and responsive polymeric structures.
In the realm of photoinitiation, o-nitrobenzyl derivatives can be designed to generate reactive species upon photolysis, which can then initiate polymerization. For instance, a one-pot spray coating technique for modifying surfaces with polydopamine (PDA) was developed using dopamine protected by an o-nitrobenzyl functionality. nih.govresearchgate.net UV irradiation removes the protecting group, allowing the self-polymerization of dopamine to form a robust PDA layer on various substrates. nih.govresearchgate.net
More commonly, o-nitrobenzyl moieties are incorporated into polymer chains as functional side groups. This allows for post-polymerization modification of the material's properties through light exposure. For example, amphiphilic block copolymers composed of poly(ethylene oxide) (PEO) and poly(2-nitrobenzyl methacrylate) (PNBM) can be synthesized. Upon irradiation, the photocleavage of the o-NB ester in the PNBM block yields a poly(methacrylic acid) block, transforming the amphiphilic block copolymer into a double hydrophilic block copolymer. This light-induced change in hydrophilicity can be used to control the self-assembly and disassembly of polymer structures.
The polymerization of monomers containing o-nitrobenzyl groups has been studied under various controlled radical polymerization conditions. While 2-nitrobenzyl acrylate is difficult to polymerize under ATRP, NMP, or RAFT conditions, 2-nitrobenzyl methacrylate can be polymerized with some control using RAFT and with better control using ATRP at low conversions.
The following table summarizes key research findings in the area of photoinitiation and polymer functionalization using o-nitrobenzyl derivatives.
| Application | Polymer System | Key Findings |
| Photoinitiated Polymerization | Polydopamine (PDA) | o-Nitrobenzyl protected dopamine allows for controlled, light-triggered polymerization and surface coating. nih.govresearchgate.net |
| Side Chain Functionalization | Poly(ethylene oxide)-b-poly(2-nitrobenzyl methacrylate) | Photocleavage of the o-nitrobenzyl group induces a transition from an amphiphilic to a double hydrophilic block copolymer. |
| Controlled Radical Polymerization | 2-Nitrobenzyl methacrylate | Can be polymerized under RAFT and ATRP conditions, allowing for the synthesis of well-defined polymers with photolabile side groups. |
| Polymer Brush Growth and Detachment | Multifunctional o-nitrobenzyl derivatives | Used to graft and detach polymer brushes from a network, altering network topology and material toughness. uni-saarland.de |
Creation of Photoresponsive Materials with this compound Linkages
The incorporation of o-nitrobenzyl linkages as cross-linkers in polymer networks is a widely used strategy for creating photoresponsive materials, particularly hydrogels and thin films. researchgate.net These materials can undergo light-induced changes in their mechanical properties, such as degradation, softening, or changes in swelling behavior. researchgate.net
Photodegradable hydrogels are a prominent application of o-nitrobenzyl-based cross-linkers. These hydrogels are often used as scaffolds in tissue engineering and for controlled drug delivery. By cross-linking hydrophilic polymer chains, such as poly(ethylene glycol), with o-nitrobenzyl-containing linkers, a stable hydrogel is formed. Upon exposure to UV light, the cross-links are cleaved, leading to the degradation of the hydrogel and the release of encapsulated cells or therapeutic agents. researchgate.net
The versatility of this approach allows for the creation of materials with tunable properties. For instance, a difunctional acrylate cross-linker containing a photolabile o-nitrobenzyl ether moiety has been used to create 3D microstructures via photoinduced radical polymerization. researchgate.net Subsequent irradiation at a different wavelength can selectively cleave the o-nitrobenzyl group, allowing for the precise removal or "erasing" of fabricated features. researchgate.netuni-saarland.de
In addition to hydrogels, o-nitrobenzyl chemistry has been employed to create photopatternable thin films and self-assembled monolayers (SAMs). These materials are useful for controlling surface properties, such as wetting and adhesion, and for directing the flow of liquids in microchannels.
The table below highlights some of the key photoresponsive materials created using o-nitrobenzyl linkages.
| Material Type | Polymer System | Light-Induced Response |
| Photodegradable Hydrogels | Poly(ethylene glycol) cross-linked with o-nitrobenzyl derivatives | Degradation and softening of the hydrogel upon UV irradiation, enabling controlled release. researchgate.net |
| Photoresists | Difunctional acrylate with o-nitrobenzyl ether cross-linker | Allows for the fabrication and subsequent selective removal of 3D microstructures with light. researchgate.netuni-saarland.de |
| Photopatternable Thin Films | Copolymers containing methacrylic nitrobenzyl ester monomers | Light-induced changes in solubility allow for the creation of patterned surfaces. nih.gov |
| Self-Assembled Monolayers (SAMs) | SAMs with o-nitrobenzyl chemistry | Photopatterning of surfaces to control properties like surface energy and liquid flow. |
Computational and Theoretical Investigations of O 2 Nitrobenzyl Hydroxylamine
Quantum Chemical Calculations on O-(2-Nitrobenzyl)hydroxylamine Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.net These calculations provide a foundational understanding of electron distribution, orbital energies, and bonding characteristics that govern the molecule's behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals with distinct energy levels. escholarship.org For this compound, the key molecular orbitals involved in its characteristic photoreactivity are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the electron-rich portions of the molecule, such as the lone pairs on the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group and the π-system of the benzene (B151609) ring. The LUMO is generally centered on the electron-deficient nitro group, which possesses low-lying π* antibonding orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic transitions of the molecule. Upon absorption of ultraviolet (UV) light, an electron is promoted from a lower energy orbital to a higher energy one. In this compound, the principal electronic transitions are π → π* and n → π* transitions.
π → π transitions* involve the excitation of an electron from a π bonding orbital (associated with the aromatic ring) to a π* antibonding orbital (associated with the aromatic ring or the nitro group).
n → π transitions* involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital of the nitro group.
These transitions are responsible for the characteristic UV absorption of o-nitrobenzyl compounds. upenn.edu Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the energies and oscillator strengths of these electronic transitions, providing a theoretical absorption spectrum that can be compared with experimental data. researchgate.net
Below is a table summarizing the key molecular orbitals and electronic transitions in this compound.
| Orbital/Transition | Description | Associated Molecular Fragments |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Benzene ring (π system), Hydroxylamine (-ONH₂) lone pairs |
| LUMO | Lowest Unoccupied Molecular Orbital | Nitro group (-NO₂) π* antibonding orbital |
| π → π Transition* | Excitation from a π bonding to a π* antibonding orbital | Aromatic system, Nitro group |
This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable isomers (conformers) and determine their relative energies. ufms.br The stability of a conformer is influenced by factors such as steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. ufms.br
Theoretical calculations can map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the C-C-N-O and C-N-O-H angles. This process identifies energy minima corresponding to stable conformers and the energy barriers separating them. For this compound, the relative orientation of the nitro group, the benzyl (B1604629) moiety, and the hydroxylamine group significantly impacts stability.
Studies on related nitroaromatic compounds show that s-cis and s-trans conformers can exist, with their relative populations influenced by the position of substituents. ufms.br In this compound, interactions between the ortho-nitro group and the adjacent benzyloxylamine side chain are particularly important. The most stable conformers are those that minimize steric repulsion while potentially allowing for favorable intramolecular interactions, such as weak hydrogen bonds between a hydroxylamine hydrogen and an oxygen of the nitro group. Quantum mechanical calculations are essential for accurately predicting these subtle energy differences. umn.edu
Structure-Reactivity Relationships in this compound Derivatives
Understanding how modifications to the molecular structure affect reactivity is a cornerstone of medicinal and materials chemistry. nih.govnih.gov For this compound derivatives, computational studies can establish quantitative structure-activity relationships (QSAR) that correlate structural features with photochemical efficiency.
The rate of photochemical cleavage can be significantly altered by introducing substituents on the aromatic ring or at the benzylic carbon. researchgate.netsigmaaldrich.com For example, adding electron-donating groups (e.g., methoxy (B1213986) groups) to the benzene ring generally increases the rate of cleavage. sigmaaldrich.com Computational studies explain this by showing that these substituents can stabilize the transition state of the hydrogen abstraction step or favorably alter the electronic properties of the excited state. rsc.orgresearchgate.net
The following table summarizes the observed effects of common substituents on the photocleavage rate of o-nitrobenzyl derivatives, based on studies of related compounds. researchgate.netsigmaaldrich.com
| Substituent Position | Type of Substituent | Effect on Cleavage Rate | Theoretical Rationale |
| Aromatic Ring | Electron-Donating (e.g., -OCH₃) | Increase | Stabilizes the developing positive charge in the transition state. |
| Aromatic Ring | Electron-Withdrawing (e.g., -CN) | Decrease | Destabilizes the transition state. |
| Benzylic Carbon | Alkyl group (e.g., -CH₃) | Increase | Stabilizes the benzylic radical character in the hydrogen abstraction transition state. researchgate.net |
By systematically modeling these effects, computational chemistry can guide the rational design of new o-nitrobenzyl-based photolabile protecting groups with tailored cleavage kinetics for specific applications. upenn.edu
Advanced Spectroscopic and Analytical Methodologies for Research on O 2 Nitrobenzyl Hydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for O-(2-Nitrobenzyl)hydroxylamine Reaction Monitoring and Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for the structural characterization of this compound and for monitoring its chemical reactions in real-time. upenn.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for unambiguous confirmation of its synthesis and purity.
In reaction monitoring, NMR is particularly powerful for studying the photocleavage process. upenn.edu Upon irradiation with UV light, the characteristic signals of this compound decrease in intensity, while new signals corresponding to the photoproducts, primarily 2-nitrosobenzaldehyde and the released hydroxylamine (B1172632), appear and grow over time. The integration of benzylic proton signals in the ¹H NMR spectrum is often used to quantify the extent of the decomposition. upenn.edu
Detailed Research Findings: While a complete, published NMR assignment for this compound is not readily available, the expected chemical shifts can be predicted based on the analysis of closely related o-nitrobenzyl derivatives. upenn.edu The key spectroscopic markers for monitoring its photochemical transformation would be the disappearance of the benzylic protons (singlet, ~5.0-5.5 ppm) and the aromatic protons of the starting material, and the concurrent appearance of the aldehydic proton (~10 ppm) of 2-nitrosobenzaldehyde.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Its Major Photoproduct. (Note: Shifts are estimations based on analogous structures and may vary with solvent.)
| Compound | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| This compound | Aromatic CH (4H) | 7.5 - 8.2 | 125 - 148 |
| Benzylic CH₂ | 5.0 - 5.5 | 70 - 75 | |
| NH₂OH | Broad, variable | - | |
| 2-Nitrosobenzaldehyde (Photoproduct) | Aromatic CH (4H) | 7.6 - 8.0 | 128 - 150 |
| Aldehyde CHO | 9.9 - 10.2 | 190 - 193 |
Mass Spectrometry Techniques for Analyzing this compound Transformations (e.g., ESI-MS, GC-MS, MALDI-TOF)
Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis. It is used to confirm the identity of the synthesized compound and to identify products and byproducts of its transformations. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for confirming the molecular weight of this compound. It typically shows a prominent protonated molecular ion [M+H]⁺. It can be coupled with liquid chromatography (LC-MS) to separate and identify components in a reaction mixture, such as during photolysis studies. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. While the parent hydroxylamine may require derivatization to improve volatility and stability, GC-MS is highly effective for identifying the photocleavage product, 2-nitrosobenzaldehyde, and other small volatile molecules. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is generally used for larger, non-volatile molecules. While not the primary technique for a small molecule like this compound itself, it could be employed to analyze conjugates where this moiety is used as a photolabile linker attached to larger substrates like peptides or oligonucleotides.
Detailed Research Findings: Analysis of reaction mixtures following the photolysis of encapsulated o-nitrobenzyl compounds has been successfully performed using ESI-MS and GC-MS to confirm the formation of the expected o-nitroso photoproduct. rsc.org Fragmentation analysis would be expected to show characteristic losses, such as the loss of the nitro group (-NO₂) and cleavage of the benzyloxy-amine (C-O) or amine-oxygen (N-O) bonds.
Table 2: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in ESI-MS.
| Ion Species | Formula | Predicted m/z | Note |
| Protonated Molecule [M+H]⁺ | C₇H₉N₂O₃⁺ | 169.06 | Parent ion |
| Sodium Adduct [M+Na]⁺ | C₇H₈N₂O₃Na⁺ | 191.04 | Common adduct |
| Fragment [M-OH]⁺ | C₇H₇N₂O₂⁺ | 151.05 | Loss of hydroxyl |
| Fragment [M-NO₂]⁺ | C₇H₈NO⁺ | 122.06 | Loss of nitro group |
| 2-Nitrobenzyl Cation | C₇H₆NO₂⁺ | 136.04 | Cleavage of O-N bond |
UV-Vis and Fluorescence Spectroscopy for Studying this compound Photochemistry and Kinetics
UV-Visible (UV-Vis) absorption spectroscopy is the cornerstone for investigating the photochemistry of this compound. The o-nitrobenzyl chromophore possesses a distinct absorption spectrum in the UV region, which is essential for triggering its photochemical reaction. upenn.edu
The photolysis is initiated by irradiating the compound at a wavelength corresponding to its absorption maximum (typically between 300-365 nm). upenn.edu The progress of the reaction can be monitored by recording UV-Vis spectra over time. This typically shows a decrease in the absorbance of the starting material and the appearance of new absorption bands at different wavelengths, corresponding to the formation of transient intermediates and the final 2-nitrosobenzaldehyde product. upenn.edupublish.csiro.au The kinetics of the photoreaction are determined by analyzing these spectral changes, often revealing first-order kinetics with respect to the starting material. upenn.edu
Fluorescence spectroscopy is less commonly used for these compounds. The nitroaromatic group is a well-known fluorescence quencher, meaning that o-nitrobenzyl compounds are typically non-fluorescent or weakly fluorescent. instras.com
Detailed Research Findings: Studies on various o-nitrobenzyl ethers and esters show a characteristic absorption band that decreases upon irradiation. upenn.edu The photolysis proceeds through an intermediate aci-nitro species, which has a characteristic absorption at longer wavelengths (around 400-450 nm) before rearranging to the final nitroso product. publish.csiro.aucdnsciencepub.com The rate of photodecomposition can be quantified by plotting the natural logarithm of the concentration (or absorbance) versus time. upenn.edu
Table 3: Characteristic UV-Vis Absorption Maxima in the Photochemistry of o-Nitrobenzyl Systems.
| Species | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |
| o-Nitrobenzyl Chromophore | 260-280, ~350 | ~5,000 - 6,000 at ~350 nm | Initial absorbing species instras.com |
| aci-Nitro Intermediate | 400 - 450 | Variable | Transient species publish.csiro.aucdnsciencepub.com |
| o-Nitrosobenzaldehyde | 270 - 350 | Variable | Final stable photoproduct upenn.edu |
Time-Resolved Spectroscopic Techniques in this compound Mechanistic Investigations
To understand the detailed mechanism of the rapid photochemical transformation of this compound, time-resolved spectroscopic techniques are essential. Methods like nanosecond and picosecond laser flash photolysis allow for the direct observation of short-lived, transient intermediates that are formed immediately after light absorption. publish.csiro.aucdnsciencepub.com
Upon excitation with a short laser pulse, the evolution of the system is monitored by measuring the absorption of a probe light beam as a function of time and wavelength. This allows for the detection and characterization of species such as the initial excited singlet and triplet states and the crucial aci-nitro intermediate. cdnsciencepub.comacs.org The lifetimes of these species, which can range from picoseconds to microseconds, provide critical data for building a complete mechanistic picture of the photoreaction, including the rates of intramolecular hydrogen atom transfer and subsequent rearrangement steps. cdnsciencepub.com
Detailed Research Findings: Picosecond flash absorption spectroscopy on related o-nitrobenzyl compounds has identified transient species with lifetimes in the hundreds of picoseconds, assigned to the excited triplet states. cdnsciencepub.com Subsequent formation of the aci-nitro intermediate is a key step, and its decay kinetics, which lead to the release of the protected group, have been measured. For example, in studies of 2-(2-nitrophenyl)propyl phosphate, the rate constant for product release from the intermediate was found to be on the order of 0.11 s⁻¹ at pH 7.0. researchgate.net
Table 4: Representative Transient Species and Lifetimes in o-Nitrobenzyl Photochemistry.
| Transient Species | Spectroscopic Technique | Typical Lifetime | Reference |
| Excited Triplet State | Picosecond Flash Absorption | 400 - 800 ps | cdnsciencepub.com |
| aci-Nitro Acid | Nanosecond Flash Absorption | μs to ms | publish.csiro.au |
| aci-Nitro Anion | Nanosecond Flash Absorption | μs (in polar solvents) | publish.csiro.au |
Other Advanced Spectroscopic Techniques for Electronic and Geometric Feature Elucidation (e.g., EPR, Mössbauer, X-ray Absorption Spectroscopy, Resonance Raman)
Beyond the primary methods, several other advanced techniques can provide deeper insights into the electronic and structural features of this compound and its reaction intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a technique specific to species with unpaired electrons, such as free radicals. While the main pathway for o-nitrobenzyl photolysis is not typically considered a radical chain reaction, EPR could be used to detect the presence of any radical intermediates or side-products, such as those formed from the excited triplet state or from secondary reactions of the hydroxylamine moiety. It is a definitive method for identifying irradiated materials that form stable radicals. mdpi.comresearchgate.net
Mössbauer Spectroscopy: This technique is not applicable to this compound, as it relies on the presence of specific nuclei (e.g., ⁵⁷Fe, ¹¹⁹Sn) that are absent in the compound.
X-ray Absorption Spectroscopy (XAS): XAS, particularly Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the electronic structure of specific elements. By tuning the X-ray energy to the N or O K-edges, one could investigate the unoccupied molecular orbitals, such as the π* orbitals of the nitro group. nih.govresearchgate.net While not a routine analytical method for this compound, it could provide fundamental electronic structure data to benchmark theoretical calculations. nih.gov
Resonance Raman Spectroscopy: This technique provides enhanced vibrational spectra of a chromophore by using a laser excitation wavelength that falls within one of its electronic absorption bands. publish.csiro.auacs.org For this compound, exciting within the UV absorption band of the nitroaromatic system would selectively enhance vibrations coupled to that electronic transition. This is particularly useful for studying structural changes in the excited state and identifying the vibrational signatures of transient intermediates like the aci-nitro species. acs.orgacs.org
Future Directions and Emerging Research Avenues for O 2 Nitrobenzyl Hydroxylamine
Development of Next-Generation O-(2-Nitrobenzyl)hydroxylamine Based Photoremovable Groups with Enhanced Properties
The classic o-nitrobenzyl (ONB) group, while foundational, has limitations such as suboptimal quantum yields and absorption wavelengths that can be damaging to biological systems. nih.govnih.gov Consequently, a significant research focus is the rational design of next-generation derivatives with superior photophysical properties. The goal is to create photoremovable protecting groups (PPGs) that are more efficient and can be cleaved with longer, less energetic wavelengths of light. nih.gov
Strategies for enhancement often involve chemical modification of the core ONB structure. wikipedia.org Key approaches include:
Substitution at the Benzylic Carbon: Introducing substituents at the benzylic carbon can significantly increase the quantum yield and reaction rate of photocleavage. wikipedia.org
Aromatic Ring Substitution: Adding electron-donating groups, such as methoxy (B1213986) groups (as seen in the widely used 4,5-dimethoxy-2-nitrobenzyl, or DMNB, scaffold), can shift the absorption maximum to longer wavelengths (e.g., ~350 nm). researchgate.net Adding a second nitro group to create a 2,6-dinitrobenzyl derivative can substantially increase the quantum yield. wikipedia.org
Structural Derivatives: Researchers have developed derivatives such as 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) for applications like the photolithographic synthesis of DNA microarrays. scholasticahq.com Further modifications to the NPPOC structure itself, such as the creation of benzoyl-NPPOC (Bz-NPPOC) and thiophenyl-NPPOC (SPh-NPPOC), have led to dramatic increases in photo-deprotection efficiency—2-fold and 12-fold, respectively—significantly reducing the time required for light-directed synthesis. nih.govnih.govresearchgate.net
These enhancements are critical for applications requiring high spatiotemporal control, such as in the synthesis of high-density microarrays and the precise release of bioactive molecules. nih.gov
| Photoremovable Group | Key Structural Modification | Enhanced Property | Relative Efficiency Improvement |
|---|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Two methoxy groups on the aromatic ring | Red-shifted absorption wavelength (~350 nm) | - |
| 2,6-Dinitrobenzyl | Second nitro group at the 6-position | Increased quantum yield | Up to 4x |
| Benzoyl-NPPOC (Bz-NPPOC) | Benzoyl group on the NPPOC core | Increased photo-deprotection efficiency | ~2x over NPPOC nih.gov |
| Thiophenyl-NPPOC (SPh-NPPOC) | Thiophenyl group on the NPPOC core | Significantly increased photo-deprotection efficiency | ~12x over NPPOC nih.gov |
Integration of this compound into Advanced Functional Materials and Nanotechnologies
The ability of the o-nitrobenzyl group to respond to light makes it a powerful component for creating dynamic, "smart" materials. The integration of this compound and its derivatives into polymers and nanomaterials allows for the fabrication of systems whose properties can be altered on demand by irradiation. researchgate.net
Photo-responsive Polymers and Hydrogels: O-(2-nitrobenzyl) based moieties can be incorporated as cross-linkers in polymer networks. researchgate.net Upon exposure to UV light, the cleavage of these linkers leads to the degradation of the material. This principle is heavily utilized in the creation of photodegradable hydrogels for applications in tissue engineering and controlled drug delivery, where the material can be designed to dissolve and release its payload when triggered by light. researchgate.net
Surface Patterning and Photolithography: The light-induced change in solubility or chemical reactivity of polymers containing o-nitrobenzyl groups is the basis for their use as photoresists. nih.gov This allows for high-resolution micropatterning of surfaces, which can be used to control protein adhesion and guide cell culture, creating complex micro-scaffolds for biological studies. nih.gov
DNA Nanotechnology: A particularly innovative application is the incorporation of ONB-protected building blocks into DNA strands. acs.orgnih.gov This allows for the photocontrol of DNA nanostructures. Light can be used to trigger the cleavage of a DNA strand at a specific point, leading to the disassembly of a DNA-based structure or the activation of a DNA-based machine. acs.org This provides spatiotemporal control over complex biological architectures at the nanoscale. nih.gov
| Application Area | Role of O-(2-Nitrobenzyl) Moiety | Example of Advanced Material/Technology | Reference |
|---|---|---|---|
| Biomaterials | Photocleavable cross-linker | Photodegradable hydrogels for controlled release | researchgate.net |
| Surface Science | Photo-responsive element in resist | Micropatterned surfaces for guided cell growth | nih.gov |
| Nanotechnology | Light-triggered strand cleavage | Photo-activatable DNA origami and nanostructures | acs.orgnih.gov |
| Polymer Chemistry | Side-chain functionalization | Photo-responsive block copolymers for dynamic micelles | researchgate.net |
Novel Synthetic Applications and Methodologies Utilizing this compound
Beyond its role as a photoremovable protecting group, this compound is a versatile chemical reagent. O-substituted hydroxylamines are valuable as electrophilic aminating agents, enabling the formation of C–N, N–N, O–N, and S–N bonds, often without the need for expensive metal catalysts. rsc.org
Recent research has focused on developing new synthetic protocols that leverage the unique reactivity of hydroxylamine (B1172632) derivatives. For example, palladium-catalyzed Buchwald-Hartwig amination reactions have been developed using N-alkyl-O-(4-methoxybenzyl)hydroxylamines to react with 2-halopyridines. nih.gov This methodology facilitates the exploration of structure-activity relationships by allowing for the convergent synthesis of complex amine-containing molecules. nih.gov Adapting such modern cross-coupling methods to this compound could open new avenues for synthesizing photosensitive molecules.
Furthermore, the ONB moiety itself has been designed as a photocleavable linker for solid-phase peptide synthesis. researchgate.net By attaching the initial amino acid to the resin via an ONB-derived linker, the final peptide can be cleaved from the solid support using UV light, avoiding the harsh acidic conditions (like trifluoroacetic acid) typically required, which can damage sensitive peptides. researchgate.net
Interdisciplinary Research with this compound in Emerging Fields of Chemical Science
The precise external control offered by the this compound moiety makes it an ideal tool for bridging different scientific disciplines, particularly in the emerging fields of chemical biology and systems chemistry. The ability to initiate a biological or chemical process at a specific time and location with a pulse of light is a powerful technique for studying complex dynamic systems.
Chemical Biology: "Caged" compounds, where a bioactive molecule is rendered inert by the attachment of an ONB group, are central to this field. nih.gov this compound can be used to cage signaling molecules, neurotransmitters, or even the building blocks of RNA. For instance, researchers have synthesized caged versions of guanosine (B1672433) and uridine (B1682114) triphosphates (NBGTP and NBUTP). acs.org The deprotection of these molecules with UV light allows for the precise photo-control of RNA transcription, enabling scientists to study gene expression with high temporal resolution. acs.org
Materials Science and Biology: The intersection of materials science and biology is another fertile ground for ONB chemistry. Photo-responsive biomaterials, such as the photodegradable hydrogels mentioned previously, are being developed to create dynamic environments that can mimic biological processes or direct cell behavior in response to an external light stimulus. researchgate.netresearchgate.net
Systems Chemistry: The development of photo-responsive molecular systems allows chemists to control complex reaction networks. By using light to release a catalyst or a reactant protected with an ONB group, entire reaction cascades can be initiated on demand, providing insight into the behavior of non-equilibrium chemical systems.
The continued development and application of this compound and its next-generation derivatives promise to yield further breakthroughs, enabling researchers to exert ever-finer control over chemical and biological processes.
Q & A
Q. What are the most efficient synthetic routes for preparing O-(2-nitrobenzyl)hydroxylamine, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitro-substituted benzyl halides (e.g., 2-nitrobenzyl bromide) can react with hydroxylamine under basic conditions (e.g., NaHCO₃ in ethanol/water) to yield the target compound . Key steps include:
- Purification : Recrystallization from ethanol or methanol to remove unreacted reagents.
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, hydroxylamine NH at δ 5.0–6.0 ppm) and mass spectrometry (expected molecular ion at m/z 183 for C₇H₇N₂O₃) .
- Yield optimization : Adjust reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 benzyl halide to hydroxylamine).
Q. How can the stability of this compound be assessed under varying storage conditions?
Stability studies should evaluate:
- Temperature sensitivity : Store samples at –20°C (long-term) vs. 4°C (short-term) and monitor decomposition via TLC or HPLC over 30 days.
- Light sensitivity : Protect from UV light using amber vials, as nitro groups are prone to photoreduction .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydroxylamine moiety .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
- NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and hydroxylamine NH (δ 5.0–6.0 ppm). N NMR can confirm the nitro group (δ ~–20 ppm) .
- IR : Detect N–O stretching (~950 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
- MS : Use high-resolution ESI-MS to distinguish between molecular ion ([M+H]⁺ at m/z 183.04) and fragmentation peaks (e.g., loss of NO₂ at m/z 137) .
Advanced Research Questions
Q. How do electronic effects of the 2-nitrobenzyl group influence reaction pathways in hydroxylamine-mediated catalysis?
The electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in oxime formation). Computational studies (e.g., DFT at B3LYP/6-311+G(2df,2p)) show:
Q. What analytical strategies are recommended for quantifying trace this compound derivatives in complex matrices?
- Derivatization : React with pentafluorobenzyl hydroxylamine (PFBHA) to enhance GC-MS sensitivity for aldehyde/ketone derivatives .
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) with UV detection at 254 nm .
- Validation : Include spike-recovery tests (85–115% recovery) and LOD/LOQ determination (e.g., LOD = 0.1 ng/mL via GC-MS) .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme studies?
- Docking simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450).
- MD simulations : Assess stability of enzyme-inhibitor complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR : Correlate nitro group position (ortho vs. para) with inhibitory potency (IC₅₀) using Hammett constants .
Q. What are the key safety considerations when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
